molecular formula C19H14N2O4S B10812018 [2-Methoxy-4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate

[2-Methoxy-4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate

Cat. No.: B10812018
M. Wt: 366.4 g/mol
InChI Key: ZEGIWLHZEZJMJU-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl acetate: is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The subsequent introduction of the methoxy and thiazolo groups requires careful control of reaction conditions to ensure the correct placement and orientation of these substituents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazolo group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The benzimidazole core can be reduced to form amines or other reduced derivatives.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like halides or alkoxides, along with suitable solvents, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones are common oxidation products.

  • Reduction: : Reduced benzimidazoles and amines are typical reduction products.

  • Substitution: : Various substituted phenyl acetates can be formed depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other benzimidazole derivatives. Similar compounds include:

  • 2-Methoxy-4-[(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate

  • 2-Methoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

  • 2-Methoxy-4-[(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Properties

Molecular Formula

C19H14N2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

[2-methoxy-4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C19H14N2O4S/c1-11(22)25-15-8-7-12(9-16(15)24-2)10-17-18(23)21-14-6-4-3-5-13(14)20-19(21)26-17/h3-10H,1-2H3

InChI Key

ZEGIWLHZEZJMJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC

Origin of Product

United States

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